3,4,5-Trifluoro-l-phenylalanine

Overview

Description

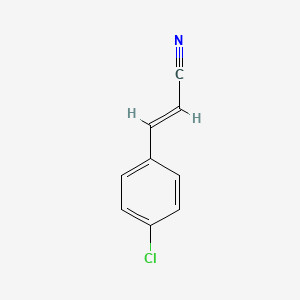

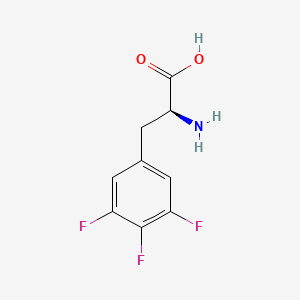

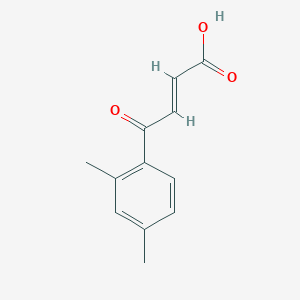

3,4,5-Trifluoro-L-phenylalanine is a chemical compound with the CAS Number: 646066-73-1 . Its IUPAC name is (2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid . It has a molecular weight of 219.16 and is an off-white solid .

Molecular Structure Analysis

The InChI code for 3,4,5-Trifluoro-L-phenylalanine is 1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

3,4,5-Trifluoro-L-phenylalanine is an off-white solid . It should be stored at a temperature between 0-8 degrees Celsius .Scientific Research Applications

Biosynthesis and Production of Phenylalanine

- Biosynthesis Pathway Exploration : Ding et al. (2016) developed an in vitro system for investigating phenylalanine biosynthesis in E. coli, focusing on six enzymes in the shikimate pathway. This study provides insights into metabolic pathways and enzyme functions relevant to phenylalanine production (Ding et al., 2016).

Application in Protein Research

- Modified Amino Acids in Protein Research : Qianzhu et al. (2020) discussed the genetic encoding of para-pentafluorosulfanyl phenylalanine for protein research. This unnatural amino acid was used to increase protein interactions due to its unique physicochemical properties (Qianzhu et al., 2020).

Analytical and Diagnostic Applications

- Electrochemical Sensor Development : Ermiş et al. (2017) developed an electrochemical sensor for the detection of l-phenylalanine, showcasing its application in analytical chemistry (Ermiş et al., 2017).

- Fluorescent Sensors for Phenylalanine : Zhang et al. (2022) synthesized a chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine (Zhang et al., 2022).

Phenylalanine in Genetic Disorders

- Phenylketonuria Treatment : MacDonald and D'Cunha (2007) discussed the role of phenylalanine ammonia lyase in treating phenylketonuria, a genetic condition where the body cannot break down phenylalanine (MacDonald & D'Cunha, 2007).

Phenylalanine Derivatives in Medicinal Chemistry

- Synthesis of Optically Pure Amino Acids : Obrecht et al. (1995) described the use of L-phenylalanine cyclohexylamide as a chiral auxiliary in synthesizing a series of optically pure α,α-disubstituted amino acids, illustrating its application in medicinal chemistry (Obrecht et al., 1995).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced .

Mechanism of Action

Target of Action

This compound is a derivative of the amino acid phenylalanine, and it’s likely that it interacts with proteins or enzymes that normally interact with phenylalanine .

Mode of Action

As a derivative of phenylalanine, it may interact with the same targets as phenylalanine but in a different manner due to the presence of the trifluoro group .

Biochemical Pathways

Given its structural similarity to phenylalanine, it might be involved in the same biochemical pathways, such as protein synthesis and the production of neurotransmitters .

Pharmacokinetics

As a derivative of phenylalanine, it might share similar pharmacokinetic properties .

Result of Action

It’s possible that the compound could have effects on protein structure and function due to its structural similarity to phenylalanine .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

properties

IUPAC Name |

(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCVRLOYOHGFK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426553 | |

| Record name | L-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trifluoro-l-phenylalanine | |

CAS RN |

646066-73-1 | |

| Record name | L-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)